molecular formula C11H21NO4 B3041342 3-tert-Butoxycarbonylamino-hexanoic acid CAS No. 282524-95-2

3-tert-Butoxycarbonylamino-hexanoic acid

Cat. No.: B3041342
CAS No.: 282524-95-2
M. Wt: 231.29 g/mol
InChI Key: WTYLEXCGLNFFIN-UHFFFAOYSA-N
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Description

It is widely used in various fields, including chemistry and biology, as a building block for the synthesis of diverse peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-hexanoic acid typically involves the protection of the amino group of hexanoic acid with a tert-butoxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also emphasizes cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-hexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Coupling Reactions: Commonly use reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.

    Substitution Reactions: Often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Hydrolysis: Produces hexanoic acid and tert-butyl carbamate.

    Coupling Reactions: Forms peptides with the desired sequence.

    Substitution Reactions: Yields substituted amino acids with various functional groups.

Scientific Research Applications

3-tert-Butoxycarbonylamino-hexanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-hexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation. This protection-deprotection strategy is crucial in the synthesis of peptides and proteins .

Comparison with Similar Compounds

3-tert-Butoxycarbonylamino-hexanoic acid can be compared with other N-protected amino acids, such as:

  • 3-tert-Butoxycarbonylamino-heptanoic acid
  • 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid
  • 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid

Uniqueness

The uniqueness of this compound lies in its specific chain length and the presence of the Boc protecting group, which makes it particularly suitable for the synthesis of certain peptides and proteins. Its properties and reactivity are tailored for specific applications in peptide synthesis .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLEXCGLNFFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218807
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-95-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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